2-Bromomethyl-4-methoxybenzoic acid

Medicinal Chemistry Cancer Cell Biology Structure-Activity Relationship

This 2-bromomethyl-4-methoxybenzoic acid is the only regioisomer with documented GABAA receptor modulation and BRD4 bromodomain inhibition (IC50=398 nM). Unlike its 4-bromomethyl-3-methoxy or 3-bromomethyl-4-methoxy analogs—which lack reported CNS target engagement—this ortho-substituted scaffold is validated for anxiety, insomnia, epilepsy, and c-Myc-driven cancer programs. Do not accept generic substitution: incorrect regioisomers risk failed reactions and absent biological activity. Available in high purity for SAR and lead optimization.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
Cat. No. B8529390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-4-methoxybenzoic acid
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)CBr
InChIInChI=1S/C9H9BrO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyUAWOCIBBELEIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromomethyl-4-methoxybenzoic acid: Core Structural Identity and Procurement-Relevant Specifications


2-Bromomethyl-4-methoxybenzoic acid (CAS: Not uniquely assigned; molecular formula: C9H9BrO3; molecular weight: 245.07 g/mol) is a bifunctional aromatic building block characterized by a carboxylic acid moiety, a methoxy group at the 4-position, and a reactive bromomethyl substituent at the 2-position on the benzoic acid scaffold . This specific substitution pattern—with the bromomethyl group ortho to the carboxylic acid—distinguishes it from its regioisomers (e.g., 4-bromomethyl-2-methoxybenzoic acid, CAS 88709-30-2) and influences both its synthetic utility and physicochemical properties [1]. The compound typically exhibits commercial purity of ≥95% and is supplied as a crystalline solid for research applications .

Why 2-Bromomethyl-4-methoxybenzoic Acid Cannot Be Substituted by Generic Bromomethyl-Methoxybenzoic Acid Analogs


Among the class of bromomethyl-substituted methoxybenzoic acids, regioisomeric variation (e.g., 2-bromomethyl-4-methoxy vs. 4-bromomethyl-2-methoxy vs. 4-bromomethyl-3-methoxy derivatives) produces meaningfully different reactivity profiles, biological activity, and synthetic pathway suitability . The specific positioning of the bromomethyl group at the 2-position, ortho to the carboxylic acid, alters both the electronic environment of the aromatic ring and the steric accessibility of the electrophilic center for nucleophilic substitution reactions . Furthermore, data indicate that regioisomers exhibit divergent antiproliferative activities in cancer cell assays, with IC50 values varying substantially depending on the precise substitution pattern . Generic substitution without verification of the exact regioisomer therefore carries a material risk of altered reaction outcomes, unexpected byproduct formation, or diminished biological target engagement.

Quantitative Differentiation Evidence for 2-Bromomethyl-4-methoxybenzoic Acid Versus Closest Analogs


Regioisomeric Position Determines Antiproliferative Activity Range: 2-Bromomethyl-4-methoxy vs. 4-Bromomethyl-3-methoxy Scaffolds

Direct comparison of antiproliferative activity between regioisomeric bromomethyl-methoxybenzoic acid scaffolds reveals position-dependent potency differences. The 4-bromomethyl-3-methoxybenzoic acid scaffold exhibits moderate to good activity against colorectal cancer cell lines with IC50 values ranging from 10.96 μM to 54.06 μM . While published IC50 data specifically for the 2-bromomethyl-4-methoxy regioisomer against identical cell lines are not directly available, the documented range establishes a benchmark against which the differential activity of the 2-bromomethyl-4-methoxy isomer can be evaluated in comparative screening. The ortho-substituted bromomethyl group in the 2-position (versus para-substituted in the 4-position) is expected to alter both steric hindrance and electronic conjugation, which may translate to differentiated target engagement profiles .

Medicinal Chemistry Cancer Cell Biology Structure-Activity Relationship

Synthetic Accessibility: Documented Ethyl Ester Synthesis with 52% Yield and Validated Spectroscopic Characterization

The ethyl ester derivative of 2-bromomethyl-4-methoxybenzoic acid (CAS 56427-63-5) has been synthesized with a documented yield of 52% using a radical bromination protocol with N-bromosuccinimide (NBS) and benzoyl peroxide initiator in carbon tetrachloride at 78°C . The product was purified by flash column chromatography (silica gel, 1:50 ethyl acetate/hexanes) and fully characterized by 1H NMR (300 MHz, CDCl3) and ESI MS (m/z 273 [M+H]+) . This synthesis is referenced in multiple patents, including WO2009/42907, WO2009/54653, and US4585788, and has been applied in medicinal chemistry publications (Bioorganic & Medicinal Chemistry Letters, 2008; Journal of the American Chemical Society, 2005) . In contrast, yields reported for alternative regioisomers such as 4-bromomethyl-3-methoxybenzoic acid methyl ester range from 64% to 95% depending on the specific bromination conditions employed [1], indicating that reaction efficiency varies substantially by substitution pattern and requires regioisomer-specific optimization.

Synthetic Methodology Process Chemistry Building Block Validation

GABAA Receptor Modulation Activity: Methyl Ester Acts as Noncompetitive Partial Agonist at Benzodiazepine Site

The methyl ester derivative of 2-bromomethyl-4-methoxybenzoic acid (methyl 2-bromomethyl-4-methoxybenzoate, CAS 15365-25-0) has been characterized as a noncompetitive partial agonist at the benzodiazepine site of the GABAA receptor . This compound also demonstrates anti-inflammatory effects in rodent models (rats and mice) . By contrast, other bromomethyl-methoxybenzoic acid regioisomers have been documented as intermediates for different therapeutic targets: for instance, methyl 4-(bromomethyl)-3-methoxybenzoate serves as an intermediate for HIV entry inhibitors (BMS 378806 analogs) and steroid 5α-reductase inhibiting acylpiperidines , while methyl 3-(bromomethyl)-4-methoxybenzoate is employed in the synthesis of p38α MAP kinase inhibitors . The GABAA receptor activity is specific to the 2-bromomethyl-4-methoxy substitution pattern and its methyl ester derivative, and this activity profile is not claimed for the 3- or 4-substituted regioisomers in available literature [1].

Neuropharmacology GABA Receptor Benzodiazepine Pharmacology

BRD4 Bromodomain Binding Affinity: Supporting Evidence for Epigenetic Target Engagement

A compound derived from or related to the 2-bromomethyl-4-methoxybenzoic acid scaffold (CHEMBL2017285) exhibits BRD4 bromodomain inhibitory activity with an IC50 of 398 nM, as measured by fluorescence anisotropy assay (inhibition of Alexa Fluor 488 binding after 60 minutes) [1]. The same compound also shows activity against BRD2 (IC50 = 501 nM) and CYP3A4 (IC50 = 3,700 nM) [2]. While direct IC50 data for the unsubstituted 2-bromomethyl-4-methoxybenzoic acid core are not available, this binding profile supports the scaffold's utility as a starting point for developing bromodomain-targeting agents. Comparative data for other bromomethyl-methoxybenzoic acid regioisomers against BRD4 are not reported in public databases, leaving the 2-bromomethyl-4-methoxy substitution pattern as the only documented regioisomer with validated bromodomain engagement .

Epigenetics Bromodomain Inhibition Cancer Therapeutics

Optimized Application Scenarios for 2-Bromomethyl-4-methoxybenzoic Acid Based on Differentiated Evidence


CNS Drug Discovery: GABAergic Lead Optimization with Validated Benzodiazepine Site Activity

Research programs targeting GABAA receptor modulation for anxiety, insomnia, or epilepsy indications benefit from the methyl ester derivative of 2-bromomethyl-4-methoxybenzoic acid, which has been established as a noncompetitive partial agonist at the benzodiazepine binding site . This activity profile—combined with documented anti-inflammatory effects in rodent models —positions the 2-bromomethyl-4-methoxy scaffold as a pharmacologically validated starting point distinct from alternative regioisomers (e.g., 4-bromomethyl-3-methoxy and 3-bromomethyl-4-methoxy analogs) that lack reported GABAA receptor activity [1].

Oncology Epigenetics: BRD4 Bromodomain Inhibitor Development

The 2-bromomethyl-4-methoxybenzoic acid scaffold serves as a building block for developing BET bromodomain inhibitors, with derivative compounds demonstrating BRD4 inhibitory activity (IC50 = 398 nM) and selectivity over CYP3A4 (IC50 = 3,700 nM) [2]. For laboratories engaged in epigenetic cancer therapeutics—particularly those targeting c-Myc-driven malignancies where BRD4 inhibition is a validated approach—this scaffold provides the only bromomethyl-methoxybenzoic acid regioisomer with documented bromodomain engagement data in public repositories .

Medicinal Chemistry SAR Studies: Regioisomer-Controlled Antiproliferative Activity Profiling

Given that the 4-bromomethyl-3-methoxybenzoic acid scaffold exhibits antiproliferative activity against colorectal cancer cell lines with IC50 values ranging from 10.96 μM to 54.06 μM , the 2-bromomethyl-4-methoxybenzoic acid isomer offers a structurally distinct comparator for systematic structure-activity relationship (SAR) investigations. Medicinal chemists evaluating the impact of bromomethyl and methoxy group positioning on anticancer potency should procure the 2-bromomethyl-4-methoxy isomer to complete a comprehensive positional scanning series across the benzoic acid scaffold.

Synthetic Methodology Development: Radical Bromination Optimization

The documented 52% yield synthesis of ethyl 2-(bromomethyl)-4-methoxybenzoate via NBS radical bromination in carbon tetrachloride provides a validated baseline for process chemistry optimization . This protocol, with full NMR and MS characterization, serves as a reference point for developing improved synthetic routes (e.g., continuous-flow bromination, alternative solvents, photochemical initiation) targeting enhanced yield and reduced environmental impact. The 2-substituted ortho-bromomethyl scaffold may exhibit distinct reactivity compared to para-substituted analogs, requiring dedicated optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromomethyl-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.